7-Hydroxy-3-(4-hydroxybenzylidene)chroman-4-one
Overview
Description
7-Hydroxy-3-(4-hydroxybenzylidene)chroman-4-one is a triterpenoid isolated from the heartwoods of Caesalpinia sappan . It exhibits antiadipogenic activity . This compound is a natural product found in Biancaea sappan .
Synthesis Analysis
The synthesis of 7-Hydroxy-3-(4-hydroxybenzylidene)chroman-4-one has been reported in the literature. These compounds were synthesized for the first time by Robinson in the early 1920s by the condensation reaction of chromanone or flavanone with the appropriate aryl aldehyde using a catalyst (alcohol potassium hydroxide) . In 1979, Levai and Schag synthesized E-3- arylidenechroman-4-one using piperidine as a catalyst .
Molecular Structure Analysis
The molecular structure of 7-Hydroxy-3-(4-hydroxybenzylidene)chroman-4-one has been analyzed in several studies . The molecular formula of this compound is C16H12O4 . The exact mass and monoisotopic mass of this compound are 268.07355886 g/mol .
Physical And Chemical Properties Analysis
The physical and chemical properties of 7-Hydroxy-3-(4-hydroxybenzylidene)chroman-4-one have been analyzed. The molecular weight of this compound is 268.26 g/mol . It has a XLogP3-AA value of 2.6, indicating its lipophilicity . This compound has 2 hydrogen bond donors and 4 hydrogen bond acceptors . The topological polar surface area of this compound is 66.8 Ų .
Scientific Research Applications
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- This compound is a type of homoisoflavonoid, a rare class of flavonoids, which are naturally occurring oxygen heterocyclic compounds possessing two aromatic rings .
- Homoisoflavonoids have been isolated and identified mainly from bulbs and rhizomes of plants belonging to the Asparagaceae and Fabaceae families .
- They have demonstrated a range of bioactivities, including antifungal, antioxidant, antiviral, antiproliferative, anti-inflammatory, antihistaminic, antiallergic, cytotoxicity, antimutagenic, protein tyrosine kinase (PTK)-inhibiting, and antiangiogenic activities .
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- Chromanone, or Chroman-4-one, is an important heterobicyclic compound and acts as a building block in medicinal chemistry for the isolation, design, and synthesis of novel lead compounds .
- Chromanone analogs show various biological activities such as anticancer, antidiabetic, antioxidant, antimicrobial, antifungal, antiviral, antileishmanial, insecticidal, spasmolytic, analgesic, anti-inflammatory, anticoagulant, estrogenic inhibitor, anti-acetylcholinesterase (AchE) inhibitor, antihuman immunodeficiency virus (HIV), anticonvulsant, antidepressants, anticoronal and antitubercular activity .
properties
IUPAC Name |
(3E)-7-hydroxy-3-[(4-hydroxyphenyl)methylidene]chromen-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O4/c17-12-3-1-10(2-4-12)7-11-9-20-15-8-13(18)5-6-14(15)16(11)19/h1-8,17-18H,9H2/b11-7+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWFKSHWAQPOKQP-YRNVUSSQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=CC2=CC=C(C=C2)O)C(=O)C3=C(O1)C=C(C=C3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1/C(=C\C2=CC=C(C=C2)O)/C(=O)C3=C(O1)C=C(C=C3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Hydroxy-3-(4-hydroxybenzylidene)chroman-4-one |
Citations
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